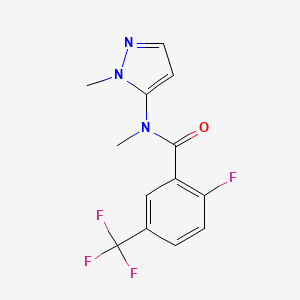
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of diazepines. It was first synthesized in the 1970s by the pharmaceutical company Hoffmann-La Roche. Ro 5-4864 has been used extensively in scientific research due to its unique pharmacological properties.
Mechanism of Action
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, which leads to increased inhibition of neuronal activity. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 binds to a specific site on the receptor that is distinct from the GABA binding site. This results in a conformational change in the receptor that increases its affinity for GABA.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been shown to have a range of biochemical and physiological effects. It has been found to increase the duration of GABA-mediated chloride ion currents, which leads to increased inhibition of neuronal activity. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has also been shown to increase the binding of GABA to the receptor, which further enhances its inhibitory effects. In addition, 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been found to have muscle relaxant effects, which may be due to its ability to enhance the inhibitory effects of GABA on motor neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 in lab experiments is its high selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of using 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 is its relatively low potency compared to other GABA-A receptor modulators. This means that higher concentrations of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 may be required to achieve the desired effects, which can increase the risk of non-specific effects.
Future Directions
There are several future directions for research involving 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864. One area of interest is the development of more potent and selective GABA-A receptor modulators that can be used to study the role of GABA-A receptors in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864, particularly in the treatment of anxiety disorders and epilepsy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 and its mechanism of action on the GABA-A receptor.
Synthesis Methods
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 can be synthesized through a multistep process starting from 2-phenylpropanoic acid. The first step involves the conversion of 2-phenylpropanoic acid to its acid chloride derivative. This is followed by the reaction of the acid chloride with 1-(2-methoxyethyl)-4-piperidone to form the corresponding amide. The final step involves the reduction of the amide using lithium aluminum hydride to yield 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864.
Scientific Research Applications
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been used in a wide range of scientific research studies. It has been found to have anxiolytic, anticonvulsant, and muscle relaxant properties. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has also been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
properties
IUPAC Name |
1-(2-methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-14(15-7-4-3-5-8-15)17(21)19-10-6-9-18(11-12-22-2)16(20)13-19/h3-5,7-8,14H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTBSXZJXHUWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCN(C(=O)C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
![1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)


![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)